N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10993396
InChI: InChI=1S/C16H14ClN3O4/c1-10(21)19(2)13-6-4-12(5-7-13)18-16(22)14-8-3-11(17)9-15(14)20(23)24/h3-9H,1-2H3,(H,18,22)
SMILES: CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C16H14ClN3O4
Molecular Weight: 347.75 g/mol

N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide

CAS No.:

Cat. No.: VC10993396

Molecular Formula: C16H14ClN3O4

Molecular Weight: 347.75 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide -

Specification

Molecular Formula C16H14ClN3O4
Molecular Weight 347.75 g/mol
IUPAC Name N-[4-[acetyl(methyl)amino]phenyl]-4-chloro-2-nitrobenzamide
Standard InChI InChI=1S/C16H14ClN3O4/c1-10(21)19(2)13-6-4-12(5-7-13)18-16(22)14-8-3-11(17)9-15(14)20(23)24/h3-9H,1-2H3,(H,18,22)
Standard InChI Key YANWHKOICYIFCA-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Introduction

N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide is a synthetic organic compound belonging to the benzamide derivatives. Its structure consists of a benzamide backbone functionalized with an acetyl(methyl)amino group, a nitro group, and a chlorine atom. This arrangement suggests potential applications in medicinal chemistry, particularly as a bioactive molecule.

Key Molecular Data:

  • Molecular Formula: C15H14ClN3O4

  • Molecular Weight: Approximately 335.74 g/mol

  • Functional Groups: Amide (-CONH-), Nitro (-NO2), Acetyl (-COCH3), and Chloro (-Cl).

Structural Features

The compound's chemical structure includes:

  • A benzamide core.

  • A para-substituted acetyl(methyl)amino group on one phenyl ring.

  • A chloro and nitro group on the second phenyl ring.

Key Identifiers:

  • IUPAC Name: N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide.

  • SMILES Notation: CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N+[O-].

Synthesis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide typically involves multi-step organic reactions:

  • Amidation Reaction: Formation of the benzamide backbone by reacting an amine derivative with an acid chloride or anhydride.

  • Electrophilic Substitution: Introduction of the nitro and chloro groups on the aromatic ring using nitrating agents (e.g., HNO3/H2SO4) and chlorinating agents (e.g., Cl2/FeCl3).

  • Acetylation: Addition of the acetyl(methyl)amino group via reaction with acetic anhydride or acetyl chloride.

Applications

  • Pharmacological Potential:

    • The compound's structure suggests possible antimicrobial or anticancer properties due to its nitro and amide functionalities.

    • Nitroaromatic compounds are known for their bioactivity, often acting as enzyme inhibitors or redox-active agents.

  • Synthetic Intermediate:

    • It may serve as a precursor for more complex molecules in drug discovery programs.

  • Material Science:

    • Aromatic amides with electron-withdrawing groups like nitro are used in designing advanced materials due to their stability and reactivity.

Analytical Data

The compound's identity is confirmed using advanced spectroscopic techniques:

  • FTIR Spectroscopy:

    • Characteristic peaks for amide (C=O stretch at ~1650 cm⁻¹), nitro group (N-O stretch at ~1350 cm⁻¹ and ~1550 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹).

  • NMR Spectroscopy (¹H & ¹³C):

    • Proton signals corresponding to aromatic hydrogens, methyl groups, and amide protons.

    • Carbon signals for carbonyl, aromatic carbons, and methyl groups.

  • Mass Spectrometry:

    • Molecular ion peak at m/z ~336 confirms the molecular weight.

Comparative Data Table

ParameterN-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamideRelated Benzamide Derivative
Molecular Weight335.74 g/molVaries
Functional GroupsAmide, Nitro, ChloroAmide
Bioactivity PotentialAntimicrobial/AnticancerAntimicrobial
SolubilityPolar solventsSimilar

Research Gaps

While the compound shows promise in various fields:

  • Its pharmacokinetics and toxicity profiles remain unexplored.

  • Further molecular docking studies could elucidate its binding affinity with biological targets.

  • Experimental validation of its bioactivity is necessary to confirm theoretical predictions.

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